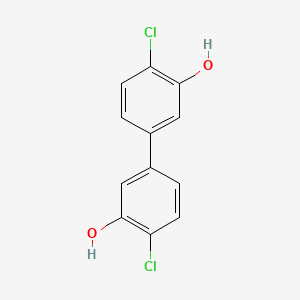
Butyl D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl D-glucoside is a non-ionic surfactant derived from glucose and butanol. It is known for its excellent surfactant properties, including biodegradability and low toxicity, making it a popular choice in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl D-glucoside can be synthesized using both chemical and enzymatic methods. The chemical synthesis typically involves the Fischer glycosylation reaction, where glucose reacts with butanol in the presence of an acid catalyst . This method requires high temperatures and can produce a mixture of anomers.
Enzymatic synthesis, on the other hand, uses β-glucosidases to catalyze the reaction between glucose and butanol. This method is more environmentally friendly and operates under milder conditions . The enzymatic route also offers higher selectivity and yields.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their efficiency and eco-friendliness. The process involves using β-glucosidases derived from microbial sources, which are engineered for enhanced activity and stability . The reaction is typically carried out in aqueous or mixed solvent systems to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Butyl D-glucoside primarily undergoes hydrolysis and transglycosylation reactions. Hydrolysis involves breaking the glycosidic bond to release glucose and butanol, while transglycosylation transfers the glucose moiety to another acceptor molecule .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze this compound.
Transglycosylation: Enzymatic conditions using glucansucrases or β-glucosidases are employed.
Major Products
The major products of these reactions include glucose, butanol, and various alkyl glucosides depending on the acceptor molecule used in transglycosylation .
Aplicaciones Científicas De Investigación
Butyl D-glucoside has a wide range of applications in scientific research:
Mecanismo De Acción
Butyl D-glucoside exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better wetting, penetration, and emulsification. The compound interacts with lipid bilayers, aiding in the solubilization of hydrophobic molecules . The enzymatic hydrolysis of this compound involves the action of β-glucosidases, which cleave the glycosidic bond to release glucose and butanol .
Comparación Con Compuestos Similares
Similar Compounds
- Octyl D-glucoside
- Decyl D-glucoside
- Methyl D-glucoside
Uniqueness
Butyl D-glucoside is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective surfactant for a wide range of applications. Compared to octyl and decyl D-glucosides, this compound offers better biodegradability and lower toxicity . Its shorter alkyl chain also provides different solubilization properties, making it suitable for specific applications where longer-chain glucosides may not be effective .
Propiedades
Número CAS |
31387-97-0 |
|---|---|
Fórmula molecular |
C10H20O6 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10?/m1/s1 |
Clave InChI |
BZANQLIRVMZFOS-ZKZCYXTQSA-N |
SMILES isomérico |
CCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CCCCOC1C(C(C(C(O1)CO)O)O)O |
Números CAS relacionados |
113221-76-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


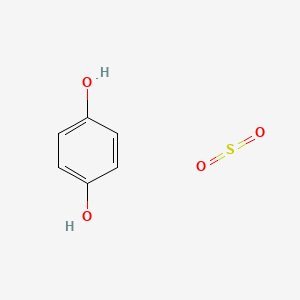
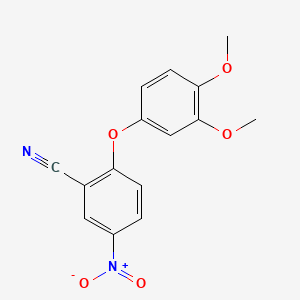

![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)
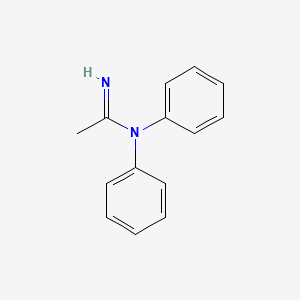
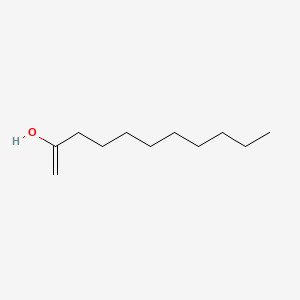
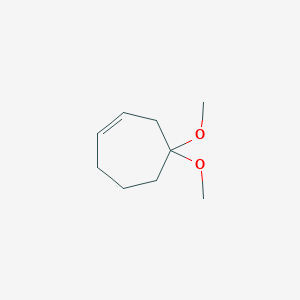

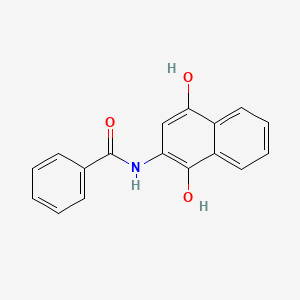
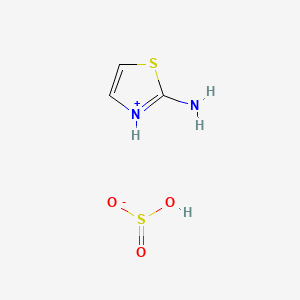

![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

